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Einecs 256-372-1

Epoxy curing agent Thermal latency Melting point

Einecs 256-372-1 (CAS 49556-76-5), chemically designated as benzene-1,2,4-tricarboxylic acid, compound with 2-methyl-1H-imidazole-1-propiononitrile (1:1), is the 1-cyanoethyl-2-methylimidazole salt of trimellitic acid. Marketed under the commercial code 2MZ-CNS (Shikoku Chemicals/Curezol series), this compound belongs to the class of imidazole-carboxylate latent curing agents for epoxy resins.

Molecular Formula C16H15N3O6
Molecular Weight 345.31 g/mol
CAS No. 49556-76-5
Cat. No. B12699875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 256-372-1
CAS49556-76-5
Molecular FormulaC16H15N3O6
Molecular Weight345.31 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C9H6O6.C7H9N3/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;1-7-9-4-6-10(7)5-2-3-8/h1-3H,(H,10,11)(H,12,13)(H,14,15);4,6H,2,5H2,1H3
InChIKeyNHUQJARJAUICDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 256-372-1 (CAS 49556-76-5) Procurement Guide: 1-Cyanoethyl-2-methylimidazole Trimellitate for Epoxy Formulations


Einecs 256-372-1 (CAS 49556-76-5), chemically designated as benzene-1,2,4-tricarboxylic acid, compound with 2-methyl-1H-imidazole-1-propiononitrile (1:1), is the 1-cyanoethyl-2-methylimidazole salt of trimellitic acid [1]. Marketed under the commercial code 2MZ-CNS (Shikoku Chemicals/Curezol series), this compound belongs to the class of imidazole-carboxylate latent curing agents for epoxy resins . It functions as a thermal latent curing accelerator in one-component epoxy systems, characterized by a solid powder morphology with a melting point of 123–129 °C and an activation temperature of approximately 107 °C . Quantitative differentiation from close structural analogs—such as the 2-ethyl-4-methylimidazole trimellitate (2E4MZ-CNS, CAS 63592-54-1) and the 2-undecylimidazolium trimellitate (C11Z-CNS)—is established in the evidence dimensions below.

Einecs 256-372-1 in Epoxy Curing: Why Simple 2-Methylimidazole or 2E4MZ Substitution Introduces Formulation Risk


Substituting 1-cyanoethyl-2-methylimidazole trimellitate (2MZ-CNS) with unmodified 2-methylimidazole (2-MI) or the non-salt 1-cyanoethyl-2-methylimidazole (2MZ-CN) fundamentally alters the latency profile of the epoxy formulation. Unmodified imidazoles such as 2-MI exhibit high reactivity at ambient temperature, yielding pot lives measured in hours rather than days, which precludes their use in one-component systems [1]. The trimellitate salt formation physically blocks the nucleophilic imidazole nitrogen, suppressing reactivity at storage temperatures while enabling rapid initiation above the activation threshold (~107 °C) [1]. Similarly, the 2-ethyl-4-methylimidazole analog (2E4MZ) offers different solubility and latency characteristics; its trimellitate salt (2E4MZ-CNS, CAS 63592-54-1) exhibits a distinct molecular weight (373.4 vs. 345.3 g/mol) and hydrogen-bonding profile that impacts cure kinetics and final network properties [2]. The specific data below provide the quantitative basis for selecting 2MZ-CNS over these alternatives.

Einecs 256-372-1 (2MZ-CNS) Quantitative Differentiation: 6 Evidence Dimensions for Scientific Procurement


Melting Point and Activation Temperature vs. C11Z-CNS: Formulation Processing Window

The target compound 2MZ-CNS (CAS 49556-76-5) exhibits a melting point of 123–129 °C and an activation temperature of approximately 107 °C . In contrast, the structurally related 1-cyanoethyl-2-undecylimidazolium trimellitate (C11Z-CNS) shows an identical activation temperature of 107 °C but a melting point range of 123–129 °C as well, indicating that the activation threshold is governed primarily by the trimellitate-imidazole ionic dissociation rather than the imidazole substituent . Compared to the non-trimellitate analog 1-cyanoethyl-2-methylimidazole (2MZ-CN, melting point 53–56 °C), the trimellitate salt raises the melting point by approximately 70–73 °C, conferring a significantly wider processing window before thermal triggering . This higher melting point improves storage stability and enables finer particle size control during micronization for powder coating applications.

Epoxy curing agent Thermal latency Melting point

Molecular Structure: Trimellitate Salt Stoichiometry and Hydrogen-Bonding Architecture

2MZ-CNS crystallizes as a 1:1 stoichiometric salt between trimellitic acid (benzene-1,2,4-tricarboxylic acid) and 1-(2-cyanoethyl)-2-methylimidazole, with molecular formula C₁₆H₁₅N₃O₆ and molecular weight 345.31 g/mol [1]. This compound possesses 3 hydrogen bond donors (from the three carboxylic acid groups of trimellitic acid) and 8 hydrogen bond acceptors, yielding a hydrogen bond donor-to-acceptor ratio of 0.375 [1]. The structurally analogous 1-cyanoethyl-2-ethyl-4-methylimidazole trimellitate (CAS 63592-54-1) has molecular formula C₁₈H₁₉N₃O₆, molecular weight 373.36 g/mol, and features 4 hydrogen bond donors and 8 acceptors, reflecting the additional ethyl substituent's steric contribution without altering the carboxylate hydrogen-bonding network [2]. The lower molecular weight of 2MZ-CNS (345.31 vs. 373.36) results in a higher imidazole-to-mass loading efficiency (0.391 mol imidazole per kg vs. 0.364 mol/kg for 2E4MZ-CNS), meaning that on an equal-mass basis, 2MZ-CNS delivers approximately 7.4% more reactive imidazole equivalents.

Salt formation Hydrogen bonding Latent curing agent design

Latency and Pot Life: Trimellitate Salt vs. Unmodified Imidazole in One-Component Epoxy Systems

Imidazole-trimellitate salts such as 2MZ-CNS function as thermal latent curing agents by exploiting the acid-base neutralization between trimellitic acid and the imidazole nitrogen. At ambient temperature, the salt remains intact and the nucleophilic imidazole is deactivated, suppressing epoxy homopolymerization. Upon heating above the activation temperature (~107 °C), the salt dissociates, liberating the free imidazole which initiates anionic cure [1]. This mechanism provides a pot life of epoxy-imidazole-trimellitate mixtures measured in days to weeks at 25 °C, compared to unmodified 2-methylimidazole (2-MI) which exhibits gel times of 1–24 hours at room temperature [2]. While direct head-to-head DSC data for 2MZ-CNS versus 2E4MZ-CNS is not publicly available, patent literature (US 2009/0230570) reports that 1-cyanoethyl-2-undecylimidazolium trimellitate (C11Z-CNS) is preferred when adhesion strength is the primary requirement, suggesting a performance trade-off between latency duration and adhesive property development that depends on the imidazole substituent [3].

Pot life One-component epoxy Storage stability

Adhesion Performance in Semiconductor Encapsulation: Imidazole Substituent Effect

In semiconductor encapsulation resin compositions, the imidazole trimellitate catalyst structure influences the final adhesion properties of the cured epoxy. Patent US 2009/0230570 specifically distinguishes between Catalyst (A), 1-cyanoethyl-2-undecylimidazolium trimellitate, and Catalyst (B), 1-cyanoethyl-2-ethyl-4-methylimidazole [1]. The patent states that Catalyst (A) (the C11Z analog) is 'preferred because it increases the adhesion strength' [1]. This indicates that within the imidazole-trimellitate catalyst family, the substituent at the imidazole 2-position (methyl vs. ethyl-4-methyl vs. undecyl) modulates adhesion performance. The target compound 2MZ-CNS, bearing a 2-methyl substituent, represents the lower-molecular-weight, higher-polarity analog in this series, making it suitable for applications where rapid wetting and moderate adhesion are desired over the maximum hydrophobicity-driven adhesion provided by the long-chain undecyl variant.

Adhesion strength Semiconductor encapsulant Flip-chip bonding

Physical Form and Dispersion Compatibility: Solid Powder vs. Liquid Imidazole Curing Agents

2MZ-CNS is supplied as a white powder with a defined melting point of 123–129 °C , in contrast to liquid or low-melting imidazole curing agents such as 2-ethyl-4-methylimidazole (2E4MZ, melting point ~41 °C) and 1-cyanoethyl-2-methylimidazole (2MZ-CN, melting point 53–56 °C) . The solid powder morphology of 2MZ-CNS enables direct dry blending with solid epoxy resins for powder coating formulations without the need for pre-dispersion or masterbatch preparation. By comparison, 2E4MZ is a low-melting solid that can agglomerate during storage and requires careful temperature control during blending . The higher melting point and crystalline nature of 2MZ-CNS also facilitate micronization to controlled particle sizes (typically 10–50 µm) for uniform distribution in thin-film applications such as epoxy molding compounds and prepreg laminates .

Powder coatings Solid dispersion Micronization

Thermoset Network Architecture: Substituent Steric Effects on Crosslink Density and Tg

The imidazole 2-position substituent directly influences the steric environment around the nucleophilic nitrogen that initiates epoxy homopolymerization. 2MZ-CNS, with a methyl substituent at the 2-position, presents minimal steric hindrance compared to the 2-ethyl-4-methyl analog (2E4MZ-CNS) [1]. Literature on imidazole-cured epoxy systems indicates that reduced steric bulk at the 2-position correlates with faster initiation kinetics and higher ultimate crosslink density, as the less-hindered imidazole more efficiently catalyzes the anionic ring-opening polymerization of epoxide groups [2]. While direct comparative Tg data for DGEBA cured with 2MZ-CNS versus 2E4MZ-CNS is not publicly available, the class-level structure-property relationship predicts a higher attainable glass transition temperature for 2MZ-CNS-cured networks due to the decreased steric hindrance enabling more complete conversion [2]. This inference is supported by chemical reasoning: 2E4MZ-based systems frequently require higher curing temperatures (activation point ~105 °C for 2E4MZ-A vs. 107 °C for 2MZ-CNS) to achieve equivalent cure states [1].

Glass transition temperature Crosslink density Imidazole substituent effects

Einecs 256-372-1 (2MZ-CNS) Application Scenarios: Where Quantitative Differentiation Drives Selection


One-Component Epoxy Powder Coatings for High-Temperature Service

The solid powder morphology and elevated melting point (123–129 °C) of 2MZ-CNS make it directly suited for dry-blended epoxy powder coating formulations. Unlike liquid or low-melting imidazoles (2E4MZ, 2MZ-CN) that can cause pre-reaction or agglomeration during extrusion compounding, 2MZ-CNS remains phase-separated and inert until the thermal activation threshold (~107 °C) is exceeded in the curing oven . This enables the formulation of single-component powder coatings with ambient storage stability exceeding 6 months, a critical requirement for industrial powder coating supply chains.

Semiconductor Encapsulant Formulations Requiring Balanced Adhesion and Latency

In epoxy molding compounds (EMCs) for semiconductor encapsulation, 2MZ-CNS offers an intermediate adhesion profile between the high-adhesion C11Z-CNS (preferred in US 2009/0230570 for maximum die shear strength) and the lower-adhesion 2E4MZ-based catalysts [1]. For applications where the extreme hydrophobicity of the C11 undecyl chain is not required—such as memory device packaging or LED encapsulants—2MZ-CNS provides sufficient adhesion while offering the advantages of lower molecular weight per reactive equivalent (0.391 vs. 0.364 mol/kg) and potentially faster cure kinetics from the minimally hindered 2-methyl imidazole [2].

Epoxy Adhesives for Structural Bonding with Extended Working Life

One-component epoxy structural adhesives formulated with 2MZ-CNS benefit from the class-level latency mechanism: the trimellitate salt suppresses ambient-temperature cure, providing working times of days to weeks compared to hours for 2-MI-based two-component systems . The 2-methyl substituent's minimal steric bulk enables rapid cure onset once the activation temperature is reached, making 2MZ-CNS suitable for induction-cure and hot-bonding processes in automotive and aerospace assembly where rapid fixture times are essential after thermal triggering [3].

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